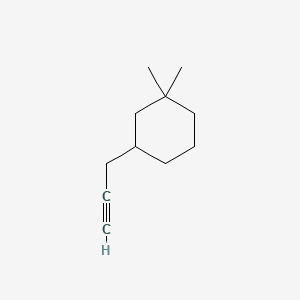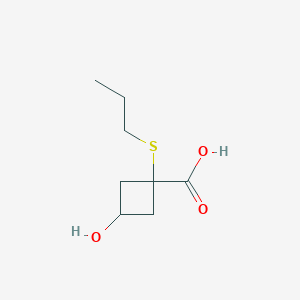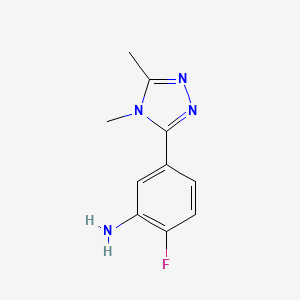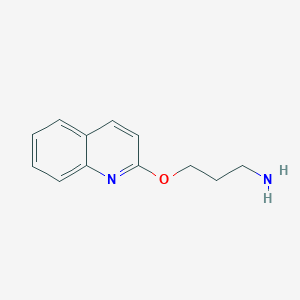
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a prop-2-yn-1-yl group and two methyl groups at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with propargyl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-yn-1-yl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can undergo cycloaddition reactions, forming new chemical bonds and structures. Additionally, its hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane: Unique due to its specific substitution pattern.
This compound-1,3-dione: Similar structure but with additional carbonyl groups.
This compound-1,3-diol: Similar structure but with hydroxyl groups.
Uniqueness
This compound is unique due to its specific combination of a cyclohexane ring, alkyne group, and methyl substituents
特性
分子式 |
C11H18 |
|---|---|
分子量 |
150.26 g/mol |
IUPAC名 |
1,1-dimethyl-3-prop-2-ynylcyclohexane |
InChI |
InChI=1S/C11H18/c1-4-6-10-7-5-8-11(2,3)9-10/h1,10H,5-9H2,2-3H3 |
InChIキー |
DINALIRWPGSXOA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(C1)CC#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13624833.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)


